molecular formula C22H27N3O3 B3773013 N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide

N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B3773013
M. Wt: 381.5 g/mol
InChI Key: MIMNLKGUPUKSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide is a complex organic compound featuring a piperidine ring, a pyridinium ion, and a benzyl group

Properties

IUPAC Name

N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-23(17-19-5-3-2-4-6-19)21(26)8-7-18-9-13-24(14-10-18)22(27)20-11-15-25(28)16-12-20/h2-6,11-12,15-16,18H,7-10,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMNLKGUPUKSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)C3=CC=[N+](C=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyridinium Ion: The pyridinium ion is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Benzyl Group: The benzyl group is attached through nucleophilic substitution reactions, often using benzyl halides.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridinium ion back to a pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-1-phenylmethanamine: Shares the benzyl and methyl groups but lacks the piperidine and pyridinium components.

    N-benzyl-N-methyl-4-piperidone: Contains the piperidine ring but differs in the functional groups attached.

Uniqueness

N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide is unique due to its combination of a pyridinium ion, piperidine ring, and benzyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-3-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-4-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.